molecular formula C18H18F3N3O4S B2454830 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396637-09-4

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2454830
CAS No.: 1396637-09-4
M. Wt: 429.41
InChI Key: PAKKFJPJMDRHIC-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H18F3N3O4S and its molecular weight is 429.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

A study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed to explore their suitability as antibacterial agents. The research involved the synthesis of various pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives, which were then tested for antibacterial activity. Several of these compounds demonstrated high antibacterial activities, highlighting their potential for further development as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Biological Evaluation and Molecular Docking Studies

Another study reported on the design, synthesis, and biological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives. These compounds were evaluated for their inhibitory activity against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX) enzymes, as well as for antimicrobial and hemolytic activities. The findings indicated that these compounds exhibit moderate activity against BChE and AChE but showed promising activity against lipoxygenase, with some derivatives also demonstrating antimicrobial activity (Irshad et al., 2019).

Antioxidant Activity

Research into the design, synthesis, biological evaluation, and molecular docking studies of novel 1H-3-Indolyl derivatives as significant antioxidants revealed that certain derivatives exhibit high-efficiency antioxidant activity, particularly against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)). These findings underscore the potential of sulfonamide-containing heterocyclic compounds in the development of antioxidants (Aziz et al., 2021).

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4S/c19-18(20,21)16-10-13(11-1-2-11)23-17(24-16)5-6-22-29(25,26)12-3-4-14-15(9-12)28-8-7-27-14/h3-4,9-11,22H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKKFJPJMDRHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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